Decinnamoyltaxagifine
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Overview
Description
Decinnamoyltaxagifine is a taxane diterpene compound isolated from the leaves of the Japanese yew, Taxus cuspidata . Taxanes are a class of diterpenes known for their complex structures and significant biological activities, particularly in cancer treatment. This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
The synthesis of decinnamoyltaxagifine involves several steps, starting from the extraction of taxane precursors from the leaves of Taxus cuspidata. The synthetic route typically includes:
Extraction: The leaves are processed to extract crude taxane mixtures.
Purification: The crude extract undergoes chromatographic techniques to isolate this compound.
Chemical Modification: Specific chemical reactions, such as esterification or acylation, are employed to modify the taxane skeleton and obtain this compound.
Industrial production methods for taxanes, including this compound, often involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Decinnamoyltaxagifine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Decinnamoyltaxagifine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of taxane diterpenes.
Biology: It is investigated for its potential effects on cellular processes, including microtubule stabilization and cell division.
Industry: It is used in the development of new pharmacological agents and as a reference compound in quality control processes for taxane-based drugs.
Mechanism of Action
The mechanism of action of decinnamoyltaxagifine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, this compound stabilizes them and prevents their depolymerization, leading to the inhibition of cell division. This mechanism is similar to that of other taxane compounds, such as paclitaxel, which are used in cancer therapy .
Comparison with Similar Compounds
Decinnamoyltaxagifine is similar to other taxane compounds, such as:
Paclitaxel: Known for its use in cancer treatment, paclitaxel also stabilizes microtubules and inhibits cell division.
Docetaxel: Another taxane used in cancer therapy, docetaxel has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Baccatin III: A precursor in the synthesis of paclitaxel, baccatin III shares structural similarities with this compound but lacks the cinnamoyl group.
The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological activities and pharmacological properties compared to other taxanes .
Properties
IUPAC Name |
(3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUTVRWRWMCUTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.